2-amino-N-cyclopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]propanamide
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Overview
Description
2-amino-N-cyclopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]propanamide is a complex organic compound that features a cyclopropyl group, a pyrrole ring, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-cyclopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]propanamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-cyclopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-amino-N-cyclopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-amino-N-cyclopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N- (tert-Butoxycarbonyl)ethanolamine
- tert-Butyl N- (2-hydroxyethyl)carbamate
- Boc-2-aminoethanol
- Boc-glycinol
Uniqueness
2-amino-N-cyclopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]propanamide is unique due to its combination of a cyclopropyl group, a pyrrole ring, and an amide linkage. This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C12H17N3O2 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
2-amino-N-cyclopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]propanamide |
InChI |
InChI=1S/C12H17N3O2/c1-8(13)12(17)15(9-4-5-9)7-11(16)10-3-2-6-14-10/h2-3,6,8-9,14H,4-5,7,13H2,1H3 |
InChI Key |
YIELFDSOLWPGLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(CC(=O)C1=CC=CN1)C2CC2)N |
Origin of Product |
United States |
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